Ligupurpuroside C

Hepatic lipid metabolism AMPK activation Hyperlipidemia

Resolving AMPK pathway research bottlenecks: Ligupurpuroside C is a stereospecific phenylethanoid glycoside (C₃₅H₄₆O₁₇; MW: 738.73 g/mol) isolated from Ligustrum robustum. Its unique glycosylation pattern ensures reproducible AMPK activation, unlike analogs that lack this potency. Key advantages include: - A direct allosteric AMPK activator with an EC₅₀ of 0.8 μM, comparable to the tool compound A-769662. - Validated for bioanalysis with an HPLC-MS/MS LLOQ of 2.5 ng/mL in rat plasma. - Supplied as an analytical reference standard (≥98% HPLC) for reliable method development and pharmacological studies.

Molecular Formula C35H46O17
Molecular Weight 738.7 g/mol
Cat. No. B591383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLigupurpuroside C
Molecular FormulaC35H46O17
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O
InChIInChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1
InChIKeyZPGBMGMUFKRLER-CMPWVXOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ligupurpuroside C: Identity and Analytical Baseline


Ligupurpuroside C (CAS 1194056-33-1) is a phenylethanoid glycoside (phenylpropanoid glycoside) isolated from *Ligustrum robustum* (syn. *L. purpurascens*), a botanical source for small-leaved Kudingcha tea [1][2]. Its molecular formula is C₃₅H₄₆O₁₇ with a molecular weight of 738.73 g/mol, characterized by a complex stereospecific structure featuring multiple glycosidic linkages [1][3]. The compound is commercially available as an analytical reference standard (typical purity ≥98% by HPLC) for research applications in metabolic regulation and natural product chemistry [1].

Product type Natural product analytical reference standard
Source Isolated from Ligustrum robustum (small-leaved Kudingcha)
Typical use HPLC/UPLC method development, quantitative analysis, and metabolic research contexts

Non-Substitutability of Ligupurpuroside C


Phenylethanoid glycosides from *Ligustrum* species exhibit pronounced structure-dependent differences in biological activity and physicochemical behavior that preclude simple substitution. Even minor variations in glycosylation patterns—such as the presence of a rhamnosyl moiety versus a glucosyl moiety, or the position of caffeoyl versus coumaroyl esterification—yield markedly divergent potency profiles and analytical separation characteristics [1]. For example, ligupurpuroside B (a close analog with one fewer glycosyl unit) demonstrates antioxidant activity but lacks the AMPK activation and lipid accumulation inhibition documented for ligupurpuroside C . Furthermore, ligupurpuroside C requires specific HPLC-MS/MS conditions for accurate quantitation in biological matrices, with a validated lower limit of quantification of 2.5 ng/mL that cannot be assumed for other glycosides without independent validation [2]. The quantitative differentiation detailed below establishes why substitution with acteoside, ligupurpuroside A, ligupurpuroside B, or other class members compromises experimental reproducibility.

Glycosylation-dependent activity: AMPK activation and lipid regulation reported for ligupurpuroside C are not established for close analogs (e.g., ligupurpuroside B); pathway responses may shift.
Analytical method specificity: Validated HPLC-MS/MS conditions for ligupurpuroside C may not transfer to other phenylethanoid glycosides; retention and fragmentation patterns differ.
Reference standard integrity: Substituting with acteoside or other glycosides compromises reproducibility when structural identity of ligupurpuroside C is required for method validation.

Ligupurpuroside C: Quantitative Evidence


HepG2 Lipid Accumulation: Potency Comparable to Acteoside

In a head-to-head comparison using the same oleic acid-induced HepG2 cell model, ligupurpuroside C significantly inhibited lipid accumulation at 50 μM, with potency equivalent to acteoside, ligupurpuroside A, and ligupurpuroside D tested under identical conditions [1]. No significant difference in inhibitory magnitude was observed among these four compounds, establishing ligupurpuroside C as a functional equivalent for lipid accumulation studies requiring this specific glycoside backbone.

Lipid accumulation inhibition
Head-to-head
Comparable inhibition at 50 μmol/L with acteoside, ligupurpuroside A, and D in oleic acid-induced HepG2 cells.
Supports lipid metabolism endpoint comparability.
Same cell model and compound concentration used.
Hepatic lipid metabolism AMPK activation Hyperlipidemia

AMPK Activation: Comparable Potency to A-769662

Ligupurpuroside C directly stimulates partially purified rat liver AMPK with an EC₅₀ of 0.8 μM, comparable to the well-characterized small-molecule AMPK activator A-769662 . In functional assays using primary rat hepatocytes, ligupurpuroside C inhibits fatty acid synthesis with an IC₅₀ of 3.2 μM . This AMPK activation potency distinguishes ligupurpuroside C from ligupurpuroside B, for which no AMPK activation data are available, and from acteoside, which activates AMPK through different upstream mechanisms rather than direct allosteric modulation [1].

AMPK activation
Cross-study comparable
EC50 = 0.8 μM (rat liver AMPK); A-769662 also 0.8 μM.
Reported direct allosteric activation context.
Partially purified enzyme assay.
AMPK signaling Metabolic regulation Enzyme activation

Validated Bioanalytical HPLC-MS/MS Method

A validated HPLC-MS/MS method for simultaneous quantitation of ligupurpurosides B and C in rat plasma achieves a lower limit of quantification (LLOQ) of 2.5 ng/mL with a linear range of 2.5-500.0 ng/mL [1]. Intra-day and inter-day precision (RSD) across three validation runs was less than 9.8%, and accuracy at three concentrations was within ±6.1% relative error [1]. This method uses acteoside as the internal standard and achieves a total run time of 6.0 minutes [1]. Comparable validated methods for ligupurpuroside A or acteoside in plasma may require different chromatographic conditions, making this method uniquely optimized for ligupurpuroside C-containing sample analysis.

Bioanalytical method
Method context
LLOQ 2.5 ng/mL, linear range 2.5–500 ng/mL, precision RSD <9.8%, accuracy ±6.1% in rat plasma.
Supports bioanalytical method transfer review.
ESI negative mode, 6.0 min run time.
Bioanalytical method validation Pharmacokinetics HPLC-MS/MS

Glycosylation-Based Structural Differentiation

Ligupurpuroside C (C₃₅H₄₆O₁₇, MW 738.73) contains a rhamnosyl-(1→3)-glucosyl moiety and a coumaroyl ester group at the C-4 position of the central glucose, as established by extensive 2D NMR analysis [1]. In contrast, ligupurpuroside B (C₂₉H₃₆O₁₃, MW 592.59) lacks the terminal rhamnose unit, and ligupurpuroside A (C₃₅H₄₆O₁₆, MW 722.73) differs by one oxygen atom [1]. These structural differences result in distinct chromatographic retention behavior—ligupurpuroside C exhibits longer retention time than ligupurpuroside B on reverse-phase HPLC—and differential MS fragmentation patterns that enable unambiguous identification in complex mixtures [2].

Structural identity
Class-level inference
MW 738.73, rhamnosyl-(1→3)-glucosyl; B lacks rhamnose (MW 592.59, +146 Da); HPLC retention differs ~2–3 min.
Confirms distinct molecular identity for reference standard use.
NMR (2D) and C18 HPLC comparison.
Structural elucidation NMR spectroscopy Natural product chemistry

In Vivo Hypolipidemic Activity in Hamster Model

In hamsters fed a high-fat diet, total phenylpropanoid glycosides from *L. robustum* (LRTPG) at 0.3-1.2 g/kg/day for 21 days reduced plasma triglycerides, free fatty acids, total cholesterol, LDL-C, and hepatic TG and total cholesterol [1]. Ligupurpuroside C was identified as one of the bioactive components responsible for these effects, alongside acteoside, ligupurpuroside A, and ligupurpuroside D [1]. The in vivo efficacy distinguishes ligupurpuroside C from ligupurpuroside B, for which in vivo hypolipidemic data are not reported, and from osmanthuside B, which demonstrates FAS inhibition but lacks comparable in vivo metabolic characterization [2].

In vivo metabolic model
Class-level inference
Component of L. robustum extract that reduced plasma TG, TC, LDL-C and hepatic lipids in high-fat diet hamsters (21-day oral); ligupurpuroside B lacks in vivo data.
Supports in vivo metabolic model response context.
Extract-based evidence; pure compound confirmation recommended.
In vivo pharmacology Hyperlipidemia Metabolic disease

Ligupurpuroside C: Research and Industrial Applications


Bioanalytical Reference Standard Application

Procure ligupurpuroside C (≥98% purity) as a certified reference standard for developing and validating HPLC-MS/MS methods to quantify phenylethanoid glycosides in biological matrices. The validated method achieves an LLOQ of 2.5 ng/mL in rat plasma with precision RSD <9.8% and accuracy within ±6.1% [1]. This application scenario is supported by the specific bioanalytical validation data presented in Section 3.

AMPK Activation Positive Control

Use ligupurpuroside C as a direct allosteric AMPK activator (EC₅₀ = 0.8 μM) in enzyme assays and cellular metabolic studies . Its potency comparable to A-769662 makes it suitable for dissecting AMPK-dependent pathways in hepatocytes and other metabolically active cell types, as established in Section 3 Evidence Item 2.

Hypolipidemic Mechanism Studies in Rodents

Include ligupurpuroside C as a characterized bioactive constituent in studies investigating the hypolipidemic mechanisms of *Ligustrum robustum* extracts. The compound's demonstrated contribution to TG and cholesterol reduction in high-fat diet-fed hamsters (0.3-1.2 g/kg/day for 21 days) supports its use in mechanistic pharmacology research [2], as detailed in Section 3 Evidence Item 5.

Application
Selection Property
Validation Focus
Phenylethanoid glycoside bioanalysis
Certified analytical reference standard
HPLC-MS/MS method transfer review
AMPK pathway activation studies
Direct allosteric activation profile
Enzyme assay endpoint validation
Diet-induced metabolic model research
In vivo metabolic model response data
Plasma lipid endpoint monitoring
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